molecular formula C24H23FN6O3 B2399339 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1116060-90-2

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2399339
CAS RN: 1116060-90-2
M. Wt: 462.485
InChI Key: JCMKRSQYVFHJJB-UHFFFAOYSA-N
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Description

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23FN6O3 and its molecular weight is 462.485. The purity is usually 95%.
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Scientific Research Applications

Orthogonal Protection Strategy for Synthesis

A study by Clark and Elbaum (2007) describes an orthogonal protection strategy for the synthesis of 2-substituted piperazines, which are crucial intermediates for a variety of pharmacologically active compounds. This method provides a versatile approach to synthesizing compounds including the 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, enabling the preparation of orthogonally protected piperazines from bis-carbamate protected piperazine-2-carboxylic acids. These intermediates are pivotal for the development of various 2-substituted piperazines, enhancing the scope of chemical synthesis in medicinal chemistry research (Clark & Elbaum, 2007).

Antimicrobial Activity Screening

Mermer et al. (2019) conducted a study on piperazine-azole-fluoroquinolone hybrids, synthesizing a series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives from phenyl piperazine. These compounds exhibited significant antimicrobial activity and DNA gyrase inhibition, highlighting their potential as antimicrobial agents. The study's findings support the exploration of compounds like 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one for their antimicrobial properties, contributing to the development of new therapeutic agents (Mermer et al., 2019).

Synthesis of Novel Derivatives

Research by Abdelhamid et al. (2012) focused on the synthesis of novel derivatives containing the benzofuran moiety, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives. This work illustrates the chemical versatility and potential pharmacological applications of compounds related to 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, expanding the toolkit of synthetic chemists for developing new drugs (Abdelhamid et al., 2012).

Anticonvulsant Activity

Kelley et al. (1995) explored the synthesis and anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, demonstrating significant efficacy against seizures in rat models. This research highlights the potential neurological applications of triazolo-pyrazine derivatives, including compounds similar to the one , for the treatment of epilepsy and other seizure disorders (Kelley et al., 1995).

properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3/c1-17-6-8-18(9-7-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-5-3-2-4-19(20)25/h2-11H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKRSQYVFHJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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